molecular formula C6H9N3S3 B14760249 1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione CAS No. 938-65-8

1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione

Cat. No.: B14760249
CAS No.: 938-65-8
M. Wt: 219.4 g/mol
InChI Key: LHAWSUXWSYKHAS-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione is an organic compound with the molecular formula C6H9N3S3 It is a derivative of triazine, characterized by the presence of three methyl groups and three thione groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione can be synthesized through the reaction of 1,3,5-trimethyl-1,3,5-triazinane with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_6\text{H}_9\text{N}_3 + 3\text{S} \rightarrow \text{C}_6\text{H}_9\text{N}_3\text{S}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione groups to thiol groups.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

    Oxidation: Sulfoxides (C6H9N3S2O) or sulfones (C6H9N3SO2).

    Reduction: Thiol derivatives (C6H9N3S2SH).

    Substitution: Various substituted triazine derivatives depending on the substituent introduced.

Scientific Research Applications

1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trithione involves its interaction with molecular targets through its thione groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The compound may also undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trione: Similar structure but with oxygen atoms instead of sulfur.

    1,3,5-Trimethyl-1,3,5-triazinane: Lacks the thione groups, resulting in different chemical properties.

    1,3,5-Triazine: The parent compound with a simpler structure.

Uniqueness

1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione is unique due to the presence of three thione groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

938-65-8

Molecular Formula

C6H9N3S3

Molecular Weight

219.4 g/mol

IUPAC Name

1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trithione

InChI

InChI=1S/C6H9N3S3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3

InChI Key

LHAWSUXWSYKHAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N(C(=S)N(C1=S)C)C

Origin of Product

United States

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